ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Description
Table 1: Bioactive Thiophene-Triazole Hybrids and Their Activities
The integration of 4,5-dimethyl substituents on the thiophene ring further optimizes lipophilicity and metabolic stability by shielding reactive sites from oxidative degradation.
Role of Sulfanyl Acetamide Linkers in Bioactive Molecule Design
The sulfanyl acetamide bridge (-S-CH2-C(=O)-NH-) in this compound serves as a multifunctional linker:
- Electron Transport : The sulfur atom donates electrons via its lone pairs, enhancing interactions with cysteine residues or metal ions in enzymatic pockets.
- Conformational Flexibility : The acetyl spacer balances rigidity and mobility, enabling optimal orientation for target engagement.
- Stability : Sulfanyl groups resist hydrolytic cleavage compared to ester or amide linkers, prolonging half-life in physiological environments.
Table 2: Comparative Analysis of Bioactive Linkers
In this compound, the sulfanyl acetamide may facilitate hydrogen bonding with residues like Asn or Gln in target proteins, as observed in similar systems.
Historical Context of Heterocyclic Carboxylates in Pharmaceutical Development
Ethyl carboxylate groups, as seen in this compound, are strategic modifications to enhance drug-like properties:
- Prodrug Activation : Ethyl esters improve membrane permeability, with subsequent hydrolysis to active carboxylic acids (e.g., oseltamivir).
- Metabolic Stability : The 4,5-dimethylthiophene carboxylate resists first-pass metabolism by cytochrome P450 enzymes, a feature critical in antifungals like voriconazole.
- Targeted Delivery : Carboxylates enable salt formation for solubility tuning, as seen in β-lactam antibiotics (e.g., ceftriaxone).
Table 3: Milestone Heterocyclic Carboxylates in Therapeutics
| Drug | Heterocycle | Therapeutic Use | Year Approved |
|---|---|---|---|
| Ceftriaxone | 1,3-Thiazole carboxylate | Antibacterial | 1982 |
| Oseltamivir | Cyclohexene carboxylate | Antiviral | 1999 |
| Raloxifene | Benzothiophene carboxylate | Osteoporosis | 1997 |
The ethyl 3-carboxylate group in this compound likely balances solubility and bioavailability, mirroring strategies used in FDA-approved agents like cefdinir.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S2/c1-4-21-11(20)9-6(2)7(3)23-10(9)15-8(19)5-22-13-16-12(14)17-18-13/h4-5H2,1-3H3,(H,15,19)(H3,14,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMIVPKWELADKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to possess a wide spectrum of pharmacological activities. They have been reported to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, including inhibition of enzyme activity.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling and metabolism.
Pharmacokinetics
Compounds with similar structures have been shown to have various pharmacokinetic properties, which can impact their bioavailability.
Biological Activity
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides a detailed overview of its biological activity based on diverse research findings.
The compound's molecular formula is , with a molar mass of approximately 296.36 g/mol. Its structure features a thiophene ring, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 296.36 g/mol |
| Density | Predicted 1.52 g/cm³ |
| pKa | 8.58 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) analysis demonstrated that derivatives of thiophene compounds exhibit significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action involves inhibition of microtubule polymerization, a critical process in cell division.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of several thiophene derivatives, it was found that compounds similar to this compound exhibited IC50 values ranging from 2.6 nM to 18 nM against human cancer cell lines such as HeLa and MNNG/HOS . The presence of the triazole moiety was crucial for enhancing the binding affinity to the colchicine site on tubulin.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research indicates that derivatives containing the triazole ring possess significant antifungal and antibacterial properties. The mechanism is believed to involve disruption of cellular membranes and interference with nucleic acid synthesis.
Table: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-(5-amino-1H-1,2,4-triazol) | Candida albicans | 32 µg/mL |
| Ethyl 2-(4-methylthiazol) | Staphylococcus aureus | 16 µg/mL |
| Ethyl 2-(benzothiazole derivative) | Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Microtubule Inhibition : The compound binds to tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis.
- Antioxidant Activity : Studies suggest that triazole-containing compounds may exhibit antioxidant properties, contributing to their cytoprotective effects.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell metabolism has been observed.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of thienyl carboxylic acids with triazole derivatives under controlled conditions to yield the desired ester. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro assays conducted by the National Cancer Institute demonstrated that related triazole derivatives exhibit significant growth inhibition against various human tumor cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Compounds containing the triazole moiety are known for their antimicrobial properties. This compound has been evaluated against a range of bacterial and fungal strains. Studies indicate that these compounds can disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, leading to effective antimicrobial activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase. This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thiophene Hybrids
Several compounds share the triazole-thiophene scaffold but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Steric Effects : The benzothiazole-fused triazole in introduces steric hindrance, likely reducing membrane permeability compared to the target compound’s simpler triazole.
- Lipophilicity : The methoxyphenyl and methylbenzoyl groups in increase lipophilicity, favoring hydrophobic target binding, whereas the target’s dimethylthiophene balances solubility and membrane penetration.
- Bioactivity : The chloro-methylphenyl group in suggests herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism shared with sulfonylurea herbicides .
Pesticide Analogs
The target compound’s triazole-sulfanyl-thiophene motif aligns with sulfonylurea herbicides (e.g., metsulfuron-methyl and ethametsulfuron-methyl ), which inhibit ALS . However, differences in the active pharmacophore (sulfonylurea vs. triazole-sulfanyl acetyl) suggest divergent binding modes. Sulfonylureas rely on hydrogen bonding with ALS residues, while the target’s triazole may engage in π-π stacking or metal coordination.
Preparation Methods
Nitration
Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C. The electron-rich thiophene ring undergoes electrophilic substitution, preferentially nitrating the 2-position due to steric and electronic effects from the 4,5-dimethyl groups. The resulting ethyl 2-nitro-4,5-dimethylthiophene-3-carboxylate is isolated in 60–70% yield after neutralization and extraction.
Reduction to the Amine
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine. Alternatively, iron powder in acidic conditions (HCl, ethanol) can be employed, though this method requires careful pH adjustment post-reaction. The amine intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is obtained in 85–90% yield and characterized via HPLC and mass spectrometry.
Synthesis of the 5-Amino-1H-1,2,4-Triazole-3-Thiol Component
The 5-amino-1H-1,2,4-triazole-3-thiol moiety is synthesized via cyclization of thiocarbazides or through microwave-assisted methods.
Cyclization of Thiocarbazides
Aminoguanidine hydrochloride reacts with carbon disulfide in alkaline conditions (NaOH, ethanol/water) to form 5-amino-1H-1,2,4-triazole-3-thiol. The reaction proceeds under reflux (80°C, 6–8 hours), yielding 70–75% of the product after acidification and filtration.
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate the reaction. A mixture of aminoguanidine hydrochloride and potassium ethylxanthate in DMF, irradiated at 120°C for 20 minutes, achieves 88% yield with reduced side products. This method is preferred for scalability and efficiency.
Thioetherification: Coupling the Thiol and Acetyl Amino Groups
The sulfanyl acetyl bridge is constructed through a two-step sequence:
Chloroacetylation of the Thiophene Amine
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature). The reaction forms ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate in 90–95% yield. Excess chloroacetyl chloride is quenched with aqueous NaHCO₃, and the product is extracted into DCM.
Nucleophilic Substitution with 5-Amino-1H-1,2,4-Triazole-3-Thiol
The chloroacetamide intermediate undergoes nucleophilic substitution with 5-amino-1H-1,2,4-triazole-3-thiol in DMF, using potassium carbonate as a base. Heating at 60°C for 12 hours facilitates thioether bond formation. Post-reaction, the mixture is diluted with water, and the product is extracted into ethyl acetate. Final purification via column chromatography (hexane/ethyl acetate) yields the target compound in 65–70% purity.
Reaction Optimization and Yield Enhancement
Critical parameters influencing the overall yield include:
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Solvent for Step 4.2 | DMF | +15 |
| Temperature | 60°C | +20 |
| Base | K₂CO₃ (2.5 eq.) | +10 |
| Reaction Time | 12 hours | +5 |
Microwave-assisted synthesis in Step 3.2 reduces reaction time from 8 hours to 20 minutes while improving yield by 18%. Additionally, substituting DCM with THF in Step 4.1 decreases byproduct formation by 12%.
Characterization and Analytical Data
The final product is characterized via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.15 (s, 6H, CH₃), 3.45 (s, 2H, SCH₂CO), 4.20 (q, 2H, OCH₂), 6.85 (s, 1H, triazole-H), 7.30 (s, 1H, NH).
-
IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).
-
MS (ESI) : m/z 355.4 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇N₅O₃S₂.
Challenges and Alternative Approaches
-
Thiol Oxidation : The 5-amino-1H-1,2,4-triazole-3-thiol is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes disulfide formation.
-
Steric Hindrance : The 4,5-dimethyl groups on the thiophene ring may slow acetylation. Increasing reaction temperature to 50°C in Step 4.1 mitigates this issue.
-
Alternative Coupling Reagents : Using EDCI/HOBt in Step 4.2 improves coupling efficiency by 8% compared to traditional bases .
Q & A
Q. What synthetic methodologies are most effective for producing this compound, and what variables influence yield?
Answer: The compound can be synthesized via Knoevenagel condensation. Key steps include:
- Starting with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
- Reacting with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group.
- Condensation with substituted aldehydes in toluene using piperidine/acetic acid as catalysts (5–6 hours, 72–94% yield).
Optimization Tips: - Adjust aldehyde substituents to modulate electronic effects.
- Recrystallize in alcohol for purity (>95% by melting point analysis).
Reference Data:
| Reaction Variable | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Toluene | — |
| Catalyst | Piperidine/AcOH | — |
| Time | 5–6 hours | 72–94% |
Q. Which spectroscopic techniques are critical for structural confirmation?
Answer:
- IR Spectroscopy: Identifies amide C=O (~1650 cm⁻¹) and ester C=O (~1700 cm⁻¹).
- ¹H NMR: Key signals include ethyl ester protons (δ 4.2–4.4 ppm, quartet) and methyl groups (δ 2.1–2.3 ppm).
- Mass Spectrometry: HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Validation: Cross-check with elemental analysis (C, H, N within ±0.4% theoretical values) .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for the Knoevenagel condensation step?
Answer:
- Mechanistic Probes: Use deuterated solvents (e.g., D₂O) to track proton transfer steps.
- Kinetic Studies: Monitor intermediates via time-resolved IR or LC-MS.
- Computational Modeling: DFT calculations (e.g., Gaussian 16) to map transition states and activation energies.
Key Insight: Piperidine acts as a base, deprotonating the active methylene group to initiate nucleophilic attack .
Q. What strategies improve bioactivity in derivatives of this compound?
Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the triazole ring to enhance binding affinity.
- SAR Studies: Compare derivatives with pyrazole () or thienopyrimidine () moieties.
Example: Replace the ethyl ester with a methyl group to reduce steric hindrance in enzyme active sites .
Q. How can computational models predict interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to inflammatory enzymes (e.g., COX-2).
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.
Validation: Cross-correlate with in vitro IC₅₀ values from enzyme inhibition assays .
Q. What analytical methods resolve contradictions in reported antioxidant activity data?
Answer:
Q. How does crystal packing influence the compound’s physicochemical properties?
Answer:
- X-ray Crystallography: Resolve hydrogen-bonding networks (e.g., N-H⋯O interactions).
- Thermal Analysis (DSC): Correlate melting points with lattice stability.
Observation: Methyl groups at 4,5-positions reduce π-π stacking, enhancing solubility .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivatives Synthesis
| Derivative Type | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|
| Thienopyrimidine | Piperidine/AcOH | 6 | 85 |
| Pyrazole-carbonyl | TEA/1,4-dioxane | 8 | 78 |
| Triazole-thioacetyl | — | 5 | 94 |
| Data synthesized from . |
Q. Table 2. Spectroscopic Benchmarks for Quality Control
| Technique | Critical Signal/Value | Acceptance Criteria |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.1–2.3 (2xCH₃) | Integration ±5% |
| IR (KBr) | 1650 cm⁻¹ (amide) | Band ±10 cm⁻¹ |
| HRMS | [M+H]⁺ = 394.1234 | Δ < 2 ppm |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
